molecular formula C10H12F3N B13277537 3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-amine

3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-amine

Cat. No.: B13277537
M. Wt: 203.20 g/mol
InChI Key: DROWMZLEMBXNJP-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-amine is a fluorinated organic compound with the molecular formula C10H12F3N. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-amine typically involves the reaction of 4-methylbenzylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-1-phenylpropan-1-amine
  • 3,3,3-Trifluoro-1-(4-chlorophenyl)propan-1-amine
  • 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-amine

Uniqueness

3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-amine is unique due to the presence of the trifluoromethyl group and the 4-methylphenyl moiety. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

3,3,3-trifluoro-1-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-7-2-4-8(5-3-7)9(14)6-10(11,12)13/h2-5,9H,6,14H2,1H3

InChI Key

DROWMZLEMBXNJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(F)(F)F)N

Origin of Product

United States

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